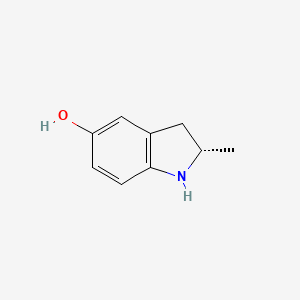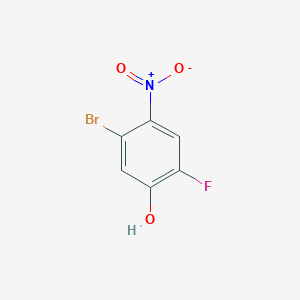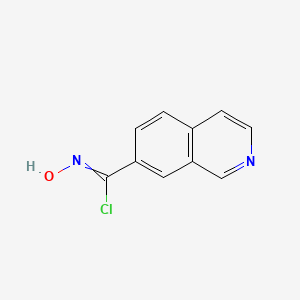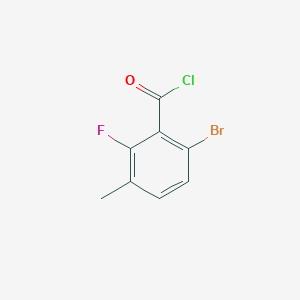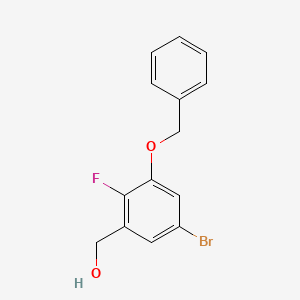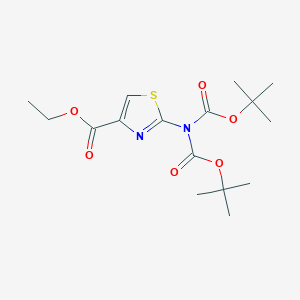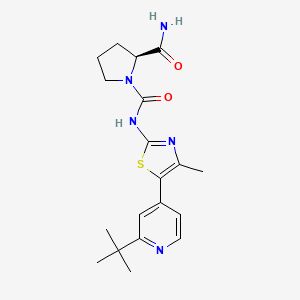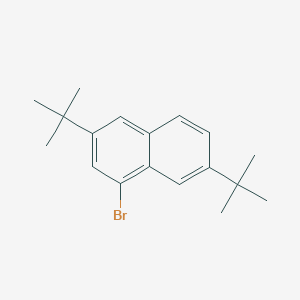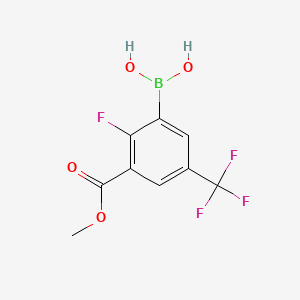
(2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid: is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of fluorine, methoxycarbonyl, and trifluoromethyl groups attached to a phenyl ring, along with a boronic acid functional group. These structural features make it a valuable building block for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the use of pinacol boronic esters. . This reaction can be paired with other transformations, such as Matteson–CH2–homologation, to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the stability of the compound in water and its susceptibility to hydrolysis must be carefully managed during production .
化学反応の分析
Types of Reactions: (2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce a wide range of functionalized aromatic compounds.
科学的研究の応用
Chemistry: In organic synthesis, (2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid serves as a versatile building block for constructing complex molecules. Its unique functional groups enable a variety of transformations, making it valuable for the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Boronic acids and their derivatives are explored for their potential in drug design and delivery. They can act as enzyme inhibitors and have been investigated for their role in cancer therapy and other medical applications .
Industry: In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its stability and reactivity make it suitable for various applications, including the production of polymers and electronic materials .
作用機序
The mechanism by which (2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic purposes .
類似化合物との比較
Phenylboronic acid: Lacks the fluorine, methoxycarbonyl, and trifluoromethyl groups, making it less versatile in certain reactions.
(2-Fluoro-3-methoxyphenyl)boronic acid: Similar structure but lacks the trifluoromethyl group, affecting its reactivity and applications.
Uniqueness: The presence of fluorine, methoxycarbonyl, and trifluoromethyl groups in (2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid enhances its reactivity and stability, making it a unique and valuable compound for various applications in chemistry, biology, and industry .
特性
分子式 |
C9H7BF4O4 |
|---|---|
分子量 |
265.96 g/mol |
IUPAC名 |
[2-fluoro-3-methoxycarbonyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H7BF4O4/c1-18-8(15)5-2-4(9(12,13)14)3-6(7(5)11)10(16)17/h2-3,16-17H,1H3 |
InChIキー |
XQOKOWCOXFRNFM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1F)C(=O)OC)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


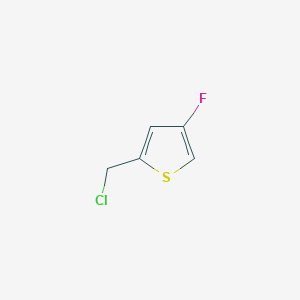
![[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B14025757.png)
